molecular formula C9H6N2S B1667506 Brassilexin CAS No. 119752-76-0

Brassilexin

Cat. No. B1667506
CAS RN: 119752-76-0
M. Wt: 174.22 g/mol
InChI Key: YPQKRKAUPLJHDT-UHFFFAOYSA-N
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Description

Brassilexin is one of the most potent antifungal phytoalexins produced by crucifer plants . It plays a significant role in the plant’s defense mechanism against pathogens .


Synthesis Analysis

The synthesis of Brassilexin involves the oxidative cyclization of arylenaminoindoline-2-thiones . This process yields a series of 2H-isothiazolo[5,4-b]indole hydrochlorides and hydrobromides .


Molecular Structure Analysis

Brassilexin has a molecular formula of C9H6N2S . Its average mass is 174.222 Da and its monoisotopic mass is 174.025162 Da .


Chemical Reactions Analysis

The detoxification pathways of Brassilexin in Leptosphaeria maculans, a crucifer pathogen, have been investigated . The first detoxification step of Brassilexin involves its reductive bioconversion to 3-aminomethyleneindole-2-thione, followed by hydrolysis and oxidation to the water-soluble metabolite 3-formylindolyl-2-sulfonic acid .


Physical And Chemical Properties Analysis

Brassilexin has a density of 1.5±0.1 g/cm3, a boiling point of 283.9±22.0 °C at 760 mmHg, and a flash point of 125.6±12.7 °C . It has a molar refractivity of 52.8±0.3 cm3 and a molar volume of 118.7±3.0 cm3 .

Scientific Research Applications

Antifungal Activity

Brassilexin exhibits antifungal properties, particularly against the plant pathogenic fungus Leptosphaeria maculans. Researchers have designed and synthesized potential inhibitors of Brassilexin detoxification in this fungus . Among these, 4-(2-chlorophenyl)isothiazole was found to significantly affect the rate of Brassilexin detoxification. Additionally, isothiazolo [5,4-b]quinoline displayed strong antifungal activity against L. maculans.

Synthetic Chemistry and Derivatives

Chemists explore the synthesis of Brassilexin derivatives to enhance its biological activity. Preliminary screening of 2H-isothiazolo[5,4-b]indoles revealed promising fungicidal activity, making them potential lead compounds for further investigation .

Biological Signaling

Brassilexin may also function as a signaling molecule within plants. Its role in coordinating responses to stress, growth, and development warrants further exploration.

These diverse applications highlight the multifaceted nature of Brassilexin and its potential impact on agriculture, ecology, and human health. Keep in mind that ongoing research continues to uncover new facets of this intriguing compound! 🌱🔬

properties

IUPAC Name

4H-[1,2]thiazolo[5,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c1-2-4-8-6(3-1)7-5-10-12-9(7)11-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMBEDDKDVIBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)SN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923097
Record name 2H-[1,2]Thiazolo[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Brassilexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Brassilexin

CAS RN

119752-76-0
Record name Brassilexin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119752-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brassilexin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119752760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-[1,2]Thiazolo[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brassilexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

164 - 167 °C
Record name Brassilexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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